molecular formula C22H19ClN6O4 B2842931 5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1251599-74-2

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2842931
M. Wt: 466.88
InChI Key: BKRJIZKYHSGPOX-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include information on the compound’s physical properties (such as its melting point, boiling point, and solubility) and its chemical properties (such as its reactivity and stability).


Scientific Research Applications

Antimicrobial Activities

Some novel triazole derivatives, including those related to the 1,2,3-triazole chemical structure, have been synthesized and shown to possess antimicrobial activities against various microorganisms. These compounds could potentially serve as a basis for developing new antimicrobial agents. (Bektaş et al., 2007)

Chemical Synthesis and Modification

Research on triazole derivatives often involves their synthesis and subsequent modification to explore their chemical and biological properties. Such studies provide insights into the methods for synthesizing complex triazole-based compounds and evaluating their potential applications in medicinal chemistry. (Albert & Taguchi, 1973)

Potential in Drug Design

Triazole compounds, including those with complex substituents, have been explored for their potential in drug design, particularly as scaffolds for peptidomimetics or biologically active compounds. Their synthesis and application in creating inhibitors for specific proteins suggest their utility in designing novel therapeutic agents. (Ferrini et al., 2015)

Application in Biological Activities

The versatility of triazole derivatives in chemical synthesis enables their application in various biological activities. Studies have synthesized hybrid molecules containing azole moieties, including triazoles, to investigate their antimicrobial, antilipase, and antiurease activities. These compounds have shown significant activity, highlighting the potential of triazole-based compounds in therapeutic applications. (Ceylan et al., 2014)

Safety And Hazards

This would include information on any hazards associated with the compound, such as whether it’s toxic, flammable, or reactive. It would also include information on how to handle the compound safely.


Future Directions

This would involve a discussion of areas for future research. For example, if the compound is a drug, future directions might include investigating its efficacy for different conditions, optimizing its synthesis, or reducing its side effects.


I hope this general information is helpful. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

5-amino-1-[[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN6O4/c1-12-16(26-22(33-12)13-3-2-4-14(23)9-13)11-29-20(24)19(27-28-29)21(30)25-15-5-6-17-18(10-15)32-8-7-31-17/h2-6,9-10H,7-8,11,24H2,1H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKRJIZKYHSGPOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CN3C(=C(N=N3)C(=O)NC4=CC5=C(C=C4)OCCO5)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-amino-1-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-1,2,3-triazole-4-carboxamide

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